LAT1 Amino Acid Transporter Affinity: OMFD Demonstrates Higher Affinity Than FDOPA at Human LAT1 In Vitro
In-vitro studies using human LAT1 reveal a significantly higher affinity of OMFD for the system L large neutral amino acid transporter compared with FDOPA [1]. This differential transporter affinity has direct consequences for blood-brain barrier (BBB) permeability and tumor cell uptake. The sodium-independent system L transporter (LAT1) is the primary route by which both OMFD and FDOPA cross the BBB and enter tumor cells; however, the lower affinity of FDOPA for LAT1 means that FDOPA uptake is more susceptible to competitive inhibition by physiological plasma concentrations of other large neutral amino acids [2]. In porcine BBB studies, treatment with the selective LAT1 inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduced the brain transport of [¹⁸F]FDOPA and [¹⁸F]OMFD by 35% and 32%, respectively, confirming shared LAT1-mediated transport but also revealing differential sensitivity [3].
| Evidence Dimension | Affinity for human LAT1 transporter (in vitro) |
|---|---|
| Target Compound Data | OMFD: Much higher affinity for human LAT1 compared to FDOPA (exact Ki values not reported in source; qualitatively described as 'much lower affinity of FDOPA compared to OMFD or L-DOPA') |
| Comparator Or Baseline | FDOPA (6-[¹⁸F]fluoro-L-DOPA): Significantly lower LAT1 affinity |
| Quantified Difference | Qualitatively described as 'much lower affinity of FDOPA compared to OMFD or L-DOPA'; BCH-mediated LAT1 inhibition reduced FDOPA transport by 35% and OMFD transport by 32% in porcine BBB in vivo |
| Conditions | Human LAT1 in vitro expression system; porcine BBB PET studies with LAT1 inhibitor BCH in newborn and juvenile pigs |
Why This Matters
Higher LAT1 affinity makes OMFD a mechanistically superior tracer in scenarios where LAT1 is the dominant transporter, such as LAT1-overexpressing tumors (e.g., squamous cell carcinoma, glioblastoma), and reduces vulnerability to competitive amino acid interference at the BBB compared with FDOPA.
- [1] Brust P, Vorwerk S, Berndt M, et al. The influx of neutral amino acids into the porcine brain during development: a positron emission tomography study. Dev Brain Res. 2004;152(2):241-253. doi:10.1016/j.devbrainres.2004.06.016. View Source
- [2] Hammerstad JP, Pate BD, Hewitt KA, Chan GL, Ruth TJ, Calne DB. The transport of L-6-fluorodopa and its metabolites from blood to cerebrospinal fluid and brain. Ann Neurol. 1993;34(4):603-608. doi:10.1002/ana.410340415. View Source
- [3] Brust P, Vorwerk S, Berndt M, et al. The influx of neutral amino acids into the porcine brain during development: a positron emission tomography study. Dev Brain Res. 2004;152(2):241-253. doi:10.1016/j.devbrainres.2004.06.016. View Source
